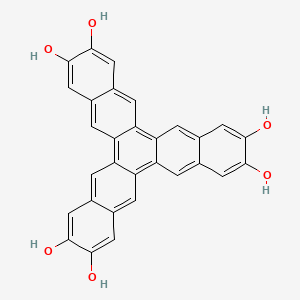
Trinaphthylene-2,3,8,9,14,15-hexaol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trinaphthylene-2,3,8,9,14,15-hexaol is a complex organic compound characterized by its unique structure, which includes six hydroxyl groups attached to a trinaphthylene core. This compound is known for its extensive π-conjugation, making it a valuable building block in the synthesis of two-dimensional metal-organic frameworks (MOFs) and other advanced materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trinaphthylene-2,3,8,9,14,15-hexaol typically involves the reaction of trinaphthylene derivatives with hydroxylating agents. One common method includes the use of 2,3,8,9,14,15-hexachlorotrinaphthylene as a precursor, which undergoes a hydroxylation reaction to introduce the hydroxyl groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) ions to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Trinaphthylene-2,3,8,9,14,15-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotrinaphthylene derivatives.
Substitution: Halogenated or alkylated trinaphthylene compounds.
Wissenschaftliche Forschungsanwendungen
Trinaphthylene-2,3,8,9,14,15-hexaol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of advanced materials with high electrical conductivity and porosity.
Wirkmechanismus
The mechanism of action of Trinaphthylene-2,3,8,9,14,15-hexaol involves its extensive π-conjugation, which allows for efficient electron transport and interaction with metal ions. This property makes it an ideal ligand for the formation of metal-organic frameworks (MOFs) with high electrical conductivity and tunable band gaps . The molecular targets include transition metal ions, which coordinate with the hydroxyl groups to form stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexahydroxybenzene (HHB)
- Hexahydroxytriphenylene (HHTP)
- Hexachlorotrinaphthylene (HCTN)
Uniqueness
Trinaphthylene-2,3,8,9,14,15-hexaol is unique due to its larger π-conjugated system compared to hexahydroxybenzene and hexahydroxytriphenylene, which results in enhanced electronic properties and greater potential for applications in conductive materials and MOFs . Additionally, its ability to form highly crystalline and porous structures makes it a valuable compound in materials science .
Eigenschaften
Molekularformel |
C30H18O6 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
trinaphthylene-2,3,8,9,14,15-hexol |
InChI |
InChI=1S/C30H18O6/c31-25-7-13-1-19-20(2-14(13)8-26(25)32)22-5-17-11-29(35)30(36)12-18(17)6-24(22)23-4-16-10-28(34)27(33)9-15(16)3-21(19)23/h1-12,31-36H |
InChI-Schlüssel |
BOEPIDZBVRICHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=CC2=CC3=C4C=C5C=C(C(=CC5=CC4=C6C=C7C=C(C(=CC7=CC6=C31)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


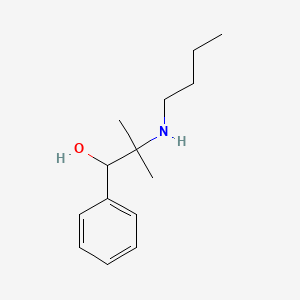

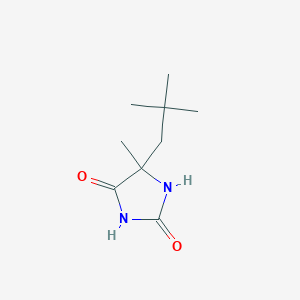
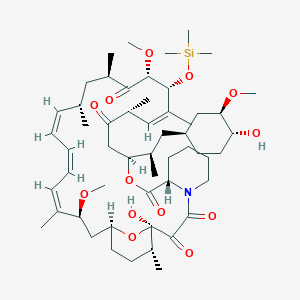
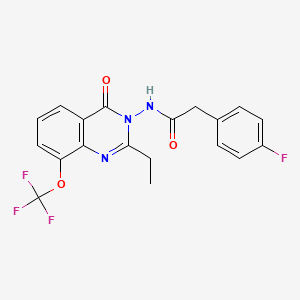
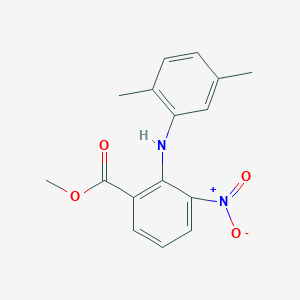
![1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one](/img/structure/B12939564.png)
![(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12939568.png)
![2-Chloro-3-methyl-4-((1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12939576.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12939584.png)
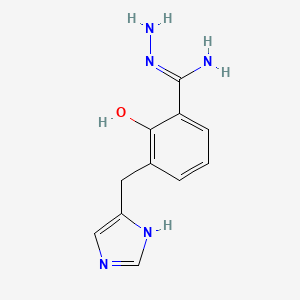


![2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid](/img/structure/B12939619.png)
